LDFT Demonstrates Exclusive Anti-Platelet and Anti-Inflammatory Activity Not Observed with 2'-FL, 3-FL, LNFP I, or LNT
In a comparative in vitro study using human platelets, LDFT was the only HMO among five tested (2'-FL, 3-FL, LNFP I, LNT, LDFT) to significantly inhibit thrombin-induced release of pro-inflammatory chemokines RANTES (CCL5) and sCD40L [1]. This exclusive activity highlights a structure-specific effect that cannot be achieved by substituting with other fucosylated or non-fucosylated HMOs. The study also demonstrated LDFT's inhibition of platelet adhesion and aggregation, effects not reported for the comparators under the same conditions.
| Evidence Dimension | Inhibition of thrombin-induced pro-inflammatory cytokine release from human platelets |
|---|---|
| Target Compound Data | Significant inhibition of RANTES and sCD40L release (p<0.05 vs. control) |
| Comparator Or Baseline | 2'-FL, 3-FL, LNFP I, LNT: No significant inhibition observed |
| Quantified Difference | LDFT: Significant inhibition (p<0.05); Comparators: No significant effect (p>0.05) |
| Conditions | In vitro assay with isolated human platelets stimulated with thrombin; cytokine release measured by ELISA; N=3-5 independent experiments. |
Why This Matters
This demonstrates that LDFT possesses a unique, structure-dependent pharmacological activity not shared by closely related HMOs, making it irreplaceable for research on platelet-mediated inflammation or infant hemostasis.
- [1] Newburg, D. S., et al. (2016). Lactodifucotetraose, a human milk oligosaccharide, attenuates platelet function and inflammatory cytokine release. Journal of Thrombosis and Thrombolysis, 42(1), 46-55. View Source
